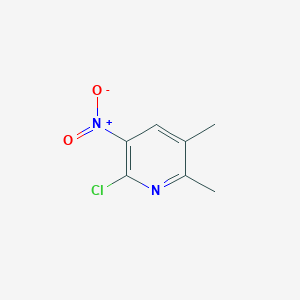

2-Chloro-5,6-dimethyl-3-nitropyridine

説明

BenchChem offers high-quality 2-Chloro-5,6-dimethyl-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5,6-dimethyl-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

65213-96-9 |

|---|---|

分子式 |

C7H7ClN2O2 |

分子量 |

186.59 g/mol |

IUPAC名 |

2-chloro-5,6-dimethyl-3-nitropyridine |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-3-6(10(11)12)7(8)9-5(4)2/h3H,1-2H3 |

InChIキー |

PLOHNISKTBOURT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(N=C1C)Cl)[N+](=O)[O-] |

正規SMILES |

CC1=CC(=C(N=C1C)Cl)[N+](=O)[O-] |

製品の起源 |

United States |

An In-depth Technical Guide to 2-Chloro-5,6-dimethyl-3-nitropyridine: Properties, Synthesis, and Reactivity Profile

Foreword: Navigating the Landscape of a Niche Pyridine Derivative

Molecular Identity and Physicochemical Profile

2-Chloro-5,6-dimethyl-3-nitropyridine belongs to the class of halogenated nitropyridines, which are renowned for their utility as versatile intermediates in organic synthesis. The presence of an electron-withdrawing nitro group and a labile chlorine atom on the pyridine ring are key determinants of its chemical reactivity.

Molecular Structure:

Figure 1: Chemical structure of 2-Chloro-5,6-dimethyl-3-nitropyridine.

Predicted Physicochemical Properties:

The following table summarizes the predicted physicochemical properties of 2-Chloro-5,6-dimethyl-3-nitropyridine, based on data from its analogue, 2-chloro-5-methyl-3-nitropyridine[1][2].

| Property | Predicted Value | Source of Analogy |

| Molecular Formula | C₇H₇ClN₂O₂ | - |

| Molecular Weight | 186.60 g/mol | - |

| Appearance | Likely a yellow to light-colored solid | [3] |

| Melting Point | Expected to be in a similar range to related compounds (e.g., 2-chloro-5-nitropyridine: 105-108 °C)[3] | [3] |

| Solubility | Predicted to be slightly soluble in water and soluble in organic solvents like toluene, DMF, and dichloromethane. | [1][3] |

| pKa | The pyridine nitrogen is expected to be weakly basic due to the electron-withdrawing effects of the nitro and chloro groups. | - |

Synthesis and Manufacturing

A plausible synthetic route to 2-Chloro-5,6-dimethyl-3-nitropyridine would likely follow established methods for the synthesis of related chloronitropyridines. A common and effective method involves the chlorination of the corresponding hydroxypyridine.

Proposed Synthetic Pathway:

A probable synthesis would start from 2-hydroxy-5,6-dimethyl-3-nitropyridine. The chlorination of this precursor can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The use of thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) has been reported to be effective for the synthesis of 2-chloro-5-methyl-3-nitropyridine[1].

Figure 2: Proposed synthesis of 2-Chloro-5,6-dimethyl-3-nitropyridine.

Experimental Protocol (Adapted from the synthesis of 2-chloro-5-methyl-3-nitropyridine[1]):

Objective: To synthesize 2-Chloro-5,6-dimethyl-3-nitropyridine from 2-hydroxy-5,6-dimethyl-3-nitropyridine.

Materials:

-

2-hydroxy-5,6-dimethyl-3-nitropyridine

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-hydroxy-5,6-dimethyl-3-nitropyridine (1.0 equivalent) in thionyl chloride (a suitable excess, e.g., 10-15 equivalents).

-

Catalyst Addition: Add a catalytic amount of dimethylformamide (e.g., a few drops).

-

Reaction: Heat the mixture to reflux and maintain for a period of time (e.g., 3 hours, as per the analogue synthesis) until the reaction is complete (monitor by TLC).

-

Work-up: a. Cool the reaction mixture to room temperature. b. Carefully evaporate the excess thionyl chloride under reduced pressure. c. Dilute the residue with cold water. d. Extract the aqueous solution with dichloromethane (3x). e. Combine the organic layers.

-

Purification: a. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate. b. Filter to remove the drying agent. c. Evaporate the solvent under reduced pressure to yield the crude product. d. Further purification can be achieved by recrystallization from a suitable solvent system, such as a hexane/methylene chloride mixture[1].

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-Chloro-5,6-dimethyl-3-nitropyridine is primarily governed by the electron-deficient nature of the pyridine ring, which is significantly enhanced by the strong electron-withdrawing nitro group. This electronic configuration makes the compound highly susceptible to nucleophilic aromatic substitution (SₙAr) at the C2 position, where the chlorine atom is located.

Nucleophilic Aromatic Substitution (SₙAr):

The SₙAr reaction is a cornerstone of pyridine chemistry. The chlorine atom at the 2-position is an excellent leaving group, and its departure is facilitated by the stabilization of the negatively charged intermediate (Meisenheimer complex) by the nitro group and the ring nitrogen.

Figure 3: Generalized mechanism for the SₙAr reaction of 2-Chloro-5,6-dimethyl-3-nitropyridine.

The presence of the nitro group at the 3-position activates both the ortho (C2) and para (C4) positions towards nucleophilic attack. Since the chlorine is at the C2 position, this site is highly activated. The methyl groups at the 5 and 6 positions will have a minor electronic donating effect but are not expected to significantly hinder the reactivity at C2.

Applications in Drug Development and Organic Synthesis

Halogenated nitropyridines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[4] 2-Chloro-3-nitropyridine, a close analogue, is an intermediate in the synthesis of drugs like Delavirdine and Isothipendyl.[5] It is also used to synthesize 2-chloro-3-aminopyridine, a precursor for anti-ulcer and anti-AIDS drugs.[6]

Given these precedents, 2-Chloro-5,6-dimethyl-3-nitropyridine is a promising intermediate for the synthesis of novel bioactive molecules. The dimethyl substitution could be leveraged to fine-tune the steric and electronic properties of the final compounds, potentially leading to improved efficacy or selectivity.

Safety and Handling

Based on the safety data for analogous compounds like 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine, 2-Chloro-5,6-dimethyl-3-nitropyridine should be handled with care.[3][7][8][9][10][11]

Hazard Identification (Predicted):

-

Skin Irritation: Expected to cause skin irritation.[3][8][9]

-

Eye Irritation: Expected to cause serious eye irritation.[8][9]

-

Respiratory Irritation: May cause respiratory irritation.[3]

Recommended Handling Procedures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][7]

-

Handle in a well-ventilated area, preferably in a fume hood.[3][7]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

First-Aid Measures (Recommended):

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[7]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

Conclusion

While direct experimental data for 2-Chloro-5,6-dimethyl-3-nitropyridine is scarce, a comprehensive understanding of its chemical properties, synthesis, and reactivity can be effectively extrapolated from its close structural analogues. This guide provides a scientifically grounded framework for researchers and drug development professionals to approach the handling, synthesis, and application of this promising chemical intermediate. The provided protocols and safety information, derived from established literature on similar compounds, offer a solid starting point for further investigation and development. As with any novel compound, it is imperative that all experimental work be conducted with the utmost care and appropriate safety precautions.

References

- Google Patents. (CN111170933A). Preparation method of 2-chloro-5-nitropyridine.

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methyl-3-nitropyridine. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-3-nitropyridine. PubChem. Retrieved from [Link]

- Reinheimer, J. D., & Dolim, L. G. (1984). Intermediates from ring-opening reactions. Reactions of 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine with deuteroxide ion in various solvents. Canadian Journal of Chemistry, 62(6), 1120-1124.

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitropyridine. PubChem. Retrieved from [Link]

- Google Patents. (CN102040554A). Method for preparing 2-chloro-5-nitropyridine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Profile of 2-Chloro-5-nitropyridine for Research and Industry. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved from [Link]

- Ng, S. W. (2010). 2-Chloro-3-nitropyridine.

- Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o869.

-

National Institute of Standards and Technology. (n.d.). 2-Chloro-3-nitropyridine. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Chloro-3-nitropyridine. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 2-Chloro-5-methyl-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Chloro-3-Nitropyridine [jubilantingrevia.com]

- 6. Page loading... [wap.guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solvation Dynamics and Applied Protocols for 2-Chloro-5,6-dimethyl-3-nitropyridine: A Comprehensive Technical Guide

Executive Summary

2-Chloro-5,6-dimethyl-3-nitropyridine (CAS: 65213-96-9) is a highly functionalized heterocyclic building block pivotal to modern medicinal chemistry[]. Characterized by an electron-deficient pyridine core, this compound serves as a critical electrophile in the synthesis of advanced kinase inhibitors, including allosteric AKT inhibitors (e.g., ARQ 092)[2] and TAM family (Axl/Mer) receptor tyrosine kinase inhibitors[3]. For drug development professionals, mastering the solubility profile of this intermediate in organic solvents is not merely a logistical necessity—it is a fundamental thermodynamic requirement for optimizing nucleophilic aromatic substitution (SNAr) reactions, downstream purification, and overall synthetic yield.

Physicochemical Architecture & Solvation Theory

To predict and manipulate the solubility of 2-Chloro-5,6-dimethyl-3-nitropyridine, one must analyze its molecular topology and electronic distribution:

-

The Pyridine Core: Imparts a baseline polarity and acts as a hydrogen-bond acceptor.

-

The Nitro Group (-NO2): Strongly electron-withdrawing, it significantly increases the molecular dipole moment. It also acts as a potent hydrogen-bond acceptor, enhancing solubility in polar solvents.

-

The Chloro Substituent (-Cl): Provides a highly reactive site for SNAr but also contributes to the molecule's polarizability.

-

The Dimethyl Groups (-CH3): Introduce localized lipophilicity, disrupting crystal lattice packing energy and ensuring moderate to high solubility in moderately non-polar organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc).

Causality Insight: The interplay between the lipophilic methyl groups and the highly polar nitro-pyridine core results in a versatile solubility profile. The compound exhibits optimal dissolution in polar aprotic solvents, which are uniquely capable of solvating the polar functional groups without acting as hydrogen-bond donors that might otherwise deactivate nucleophiles in subsequent reactions.

Solvent Selection Matrix & Quantitative Solubility Data

The following matrix synthesizes empirical solubility behavior and application-specific solvent selections critical for process chemistry.

| Solvent Category | Specific Solvent | Relative Solubility | Polarity Index (P') | Primary Application in Synthesis |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble (>100 mg/mL) | 7.2 | SNAr reaction medium; stabilizes the Meisenheimer complex[2]. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | Highly Soluble (>100 mg/mL) | 6.4 | Alternative SNAr medium; excellent for high-temperature coupling. |

| Halogenated | Dichloromethane (DCM) | Highly Soluble (>50 mg/mL) | 3.1 | Primary extraction solvent; chromatographic mobile phase[3]. |

| Ester | Ethyl Acetate (EtOAc) | Soluble (~30-50 mg/mL) | 4.4 | Liquid-liquid extraction (aqueous workup); recrystallization co-solvent[3]. |

| Alcohol | Methanol (MeOH) | Moderately Soluble | 5.1 | Quenching solvent; occasionally used for crystallization. |

| Non-Polar | Hexane / Heptane | Poorly Soluble (<1 mg/mL) | 0.1 | Anti-solvent for precipitation and crystallization. |

| Aqueous | Water | Very Poorly Soluble | 10.2 | Aqueous washes to remove polar aprotic solvents (DMSO/DMF) post-reaction[3]. |

Experimental Methodology: High-Throughput Solubility Screening Protocol

To ensure rigorous, self-validating data when determining the exact solubility limit of 2-Chloro-5,6-dimethyl-3-nitropyridine for a specific synthetic scale-up, the following Isothermal Shake-Flask Method coupled with HPLC-UV validation is recommended.

Step 1: Saturation Preparation

-

Aliquot 1.0 mL of the target organic solvent into a 2.0 mL amber glass HPLC vial.

-

Incrementally add 2-Chloro-5,6-dimethyl-3-nitropyridine solid until a visible suspension persists (indicating supersaturation).

-

Add a magnetic micro-stir bar and seal the vial with a PTFE-lined cap.

Step 2: Isothermal Equilibration 4. Transfer the vial to a thermoshaker incubator set to 25.0 °C ± 0.1 °C. 5. Agitate at 800 RPM for 24 hours to ensure thermodynamic equilibrium between the solid phase and the solvated phase.

Step 3: Phase Separation 6. Remove the vial and centrifuge at 10,000 x g for 15 minutes at 25 °C to pellet the undissolved solid. 7. Carefully aspirate 500 µL of the clear supernatant using a pre-warmed positive displacement pipette to prevent premature precipitation.

Step 4: Gravimetric & HPLC-UV Validation 8. Gravimetric Analysis: Transfer 250 µL of the supernatant to a pre-weighed aluminum pan. Evaporate the solvent under a gentle stream of nitrogen, dry in a vacuum oven, and record the residual mass to calculate apparent solubility. 9. HPLC-UV Validation: Dilute the remaining 250 µL of supernatant by a factor of 1:100 in mobile phase (e.g., 50:50 Acetonitrile:Water). Analyze via HPLC-UV at 254 nm against a standard calibration curve of the API to confirm the gravimetric concentration and verify that no solvent-induced degradation occurred during equilibration.

Mechanistic Insights: Solvation Dynamics in Kinase Inhibitor Synthesis

The solubility of 2-Chloro-5,6-dimethyl-3-nitropyridine actively dictates the kinetic success of downstream drug synthesis.

The ARQ 092 (Miransertib) Precedent: In the synthesis of the allosteric AKT inhibitor ARQ 092, the initial step involves the displacement of the chlorine atom of 2-Chloro-5,6-dimethyl-3-nitropyridine with a substituted aniline[2]. This SNAr reaction is typically executed in DMSO or 1,4-dioxane under heating[2]. The high solubility of the nitropyridine in DMSO is critical. DMSO, as a polar aprotic solvent, tightly solvates the basic cations (e.g., from diisopropylethylamine) while leaving the nucleophilic aniline relatively "naked" and highly reactive. Furthermore, DMSO stabilizes the negatively charged Meisenheimer transition state, drastically lowering the activation energy of the substitution.

TAM Kinase (Axl/Mer) Inhibitor Precedent: Similarly, for compounds targeting Axl and Mer kinases—receptors implicated in tumor growth, metastasis, and anti-apoptotic signaling—2-Chloro-5,6-dimethyl-3-nitropyridine is reacted with various nucleophiles[3]. Post-reaction, the solubility differential between the product and the starting material is exploited. The reaction mixture is often concentrated, treated with ice water (where the organic compounds are insoluble), neutralized, and extracted with EtOAc[3]. EtOAc selectively partitions the organic product from the aqueous salts and residual polar aprotic solvents, serving as a highly efficient liquid-liquid extraction medium.

Solvation-Driven Synthesis Workflow

The following diagram illustrates the logical progression from solid-state starting material through solvent-mediated reaction, culminating in the pharmacological target.

Caption: Solvent-mediated nucleophilic aromatic substitution workflow for kinase inhibitor synthesis.

Sources

Physicochemical Profiling and Synthetic Utility of 2-Chloro-5,6-dimethyl-3-nitropyridine in Kinase Inhibitor Development

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern structure-based drug design, the synthesis of highly selective kinase inhibitors relies heavily on versatile, precisely functionalized heterocyclic building blocks. 2-Chloro-5,6-dimethyl-3-nitropyridine (CAS: 65213-96-9) is a critical electrophilic scaffold utilized extensively in the discovery of allosteric AKT inhibitors (such as ARQ 092) and TAM family (Axl/Mer) receptor tyrosine kinase modulators [1][2].

This technical guide explores the physicochemical properties—specifically addressing the complexities of its melting point determination—and provides validated, self-contained protocols for integrating this intermediate into imidazo[4,5-b]pyridine and related pharmacophores. By understanding the causality behind its reactivity and solid-state behavior, medicinal chemists can optimize reaction yields and ensure strict quality control during scale-up.

Solid-State Dynamics and Melting Point Polymorphism

The Challenge of Thermal Characterization

For highly functionalized nitropyridines, melting point ( Tm ) is traditionally a primary indicator of purity. However, 2-Chloro-5,6-dimethyl-3-nitropyridine exhibits complex solid-state behavior. Typically isolated as a crystalline powder or solid, its melting point is notoriously difficult to standardize across batches.

Causality of Variance: Patent literature and structural analyses indicate that 2-chloro-5,6-dimethyl-3-nitropyridine is subject to polymorphism —the ability of the solid material to exist in more than one form or crystal structure[3]. Because polymorphic forms possess different lattice energies, uncorrected melting points often vary. Furthermore, the strong electron-withdrawing nature of the nitro group adjacent to the chlorine atom creates localized dipole moments that can stabilize different intermolecular hydrogen-bonding networks depending on the crystallization solvent.

Consequently, relying solely on capillary melting point analysis is insufficient for rigorous quality control. We recommend a multi-modal characterization approach (NMR, LC-MS) prior to deploying this reagent in high-value synthetic steps.

Table 1: Physicochemical and Structural Profile

| Property | Specification / Value | Causality / Relevance in Synthesis |

| CAS Number | 65213-96-9 | Unique identifier for procurement and regulatory tracking. |

| Molecular Formula | C₇H₇ClN₂O₂ | Determines stoichiometric equivalents in cross-coupling. |

| Physical State | Solid / Powder | Requires appropriate handling (weighing, dissolution) in dry environments. |

| Melting Point | Variable (Polymorphic) | Necessitates spectroscopic validation (NMR/MS) over thermal analysis alone [3]. |

| Electrophilicity | High (C2 Position) | The -NO₂ group orthologously activates the C-Cl bond for rapid SNAr displacement. |

Mechanistic Role in Drug Development

The structural architecture of 2-Chloro-5,6-dimethyl-3-nitropyridine is deliberately chosen for sequential, regioselective functionalization:

-

SNAr Activation: The C2-chlorine is highly activated by the adjacent C3-nitro group and the pyridine nitrogen. This allows for facile Nucleophilic Aromatic Substitution ( SNAr ) with various anilines or aliphatic amines under mild basic conditions (e.g., DIPEA in DMSO) [1].

-

Reductive Cyclization: Following amine displacement, the C3-nitro group is reduced to an amine. In the presence of reagents like sodium hydrosulfite ( Na2S2O4 ) and an aldehyde, a one-pot condensation/cyclization occurs, yielding a densely functionalized imidazo[4,5-b]pyridine core. This core is the critical hinge-binding or allosteric-binding motif in inhibitors targeting AKT1/2/3 and Axl/Mer pathways [1][2].

Synthesis pathway from 2-Chloro-5,6-dimethyl-3-nitropyridine to a kinase inhibitor core.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems. Each step includes built-in quality control checks to account for the polymorphic nature of the starting material.

Protocol A: Nucleophilic Aromatic Substitution ( SNAr )

Objective: Displacement of the C2-chlorine with a primary amine to form a 2-amino-3-nitropyridine intermediate.

-

Preparation: In an oven-dried round-bottom flask purged with N2 , dissolve 1.0 equivalent of 2-Chloro-5,6-dimethyl-3-nitropyridine in anhydrous DMSO (0.2 M concentration). Rationale: DMSO stabilizes the Meisenheimer complex transition state during the SNAr reaction.

-

Amine Addition: Add 1.2 equivalents of the target amine (e.g., tert-butyl (4-aminobenzyl)carbamate) followed by 2.0 equivalents of N,N-diisopropylethylamine (DIPEA).

-

Thermal Activation: Heat the reaction mixture to 85 °C for 4 hours. Monitor progression via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material validates the completion of the displacement.

-

Quenching & Extraction: Cool to room temperature and pour over ice water. Neutralize with saturated aqueous NaHCO3 . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Purification: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate in vacuo. Pass the residue through a silica gel plug eluting with Dichloromethane (DCM) to yield the pure intermediate [2].

Protocol B: One-Pot Reduction and Cyclization

Objective: Conversion of the 2-amino-3-nitropyridine intermediate into an imidazo[4,5-b]pyridine.

-

Solvent System: Dissolve the intermediate from Protocol A in a 2:1 mixture of DMSO and Methanol.

-

Reduction: Add 3.0 equivalents of sodium hydrosulfite ( Na2S2O4 ) and the corresponding aldehyde required for the C2-position of the imidazole ring. Rationale: Na2S2O4 is a mild reducing agent that selectively reduces the nitro group to an amine without cleaving sensitive protecting groups (like Boc).

-

Cyclization: Heat the mixture to 100 °C for 12 hours. The initial reduction is followed immediately by condensation with the aldehyde and oxidative ring closure.

-

Isolation: Cool the mixture, dilute with water, and extract with EtOAc. Purify via flash column chromatography to isolate the final heterocyclic core [1].

Experimental workflow for the handling and reaction of 2-Chloro-5,6-dimethyl-3-nitropyridine.

Conclusion

While the exact melting point of 2-Chloro-5,6-dimethyl-3-nitropyridine is subject to polymorphic variability, its chemical utility is absolute. By leveraging the strong electron-withdrawing capabilities of the C3-nitro group, application scientists can execute highly efficient SNAr reactions followed by reductive cyclizations. This methodology remains a cornerstone in the synthesis of next-generation allosteric kinase inhibitors.

References

-

Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. Journal of Medicinal Chemistry - ACS Publications.[Link]

- Compounds for the treatment of kinase-dependent disorders.

- Ep4受体配体在治疗il-6相关疾病的应用 (Application of EP4 receptor ligands in the treatment of IL-6 related diseases).

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5,6-dimethyl-3-nitropyridine

Abstract

Introduction: The Significance of Substituted Pyridines

Substituted pyridine scaffolds are of paramount importance in the landscape of modern chemistry, forming the core structure of numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of various functional groups onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and physical characteristics. The subject of this guide, 2-Chloro-5,6-dimethyl-3-nitropyridine, is a multifaceted derivative featuring a chloro, two methyl, and a nitro group. Each of these substituents imparts distinct properties that influence its reactivity, polarity, and, consequently, its boiling point.

The chloro group, being an electron-withdrawing substituent, and the nitro group, a strong electron-withdrawing group, significantly influence the electron density of the pyridine ring, making it susceptible to nucleophilic substitution reactions. The methyl groups, on the other hand, are electron-donating and increase the molecule's lipophilicity and steric bulk. Understanding the interplay of these functional groups is crucial for predicting the behavior of 2-Chloro-5,6-dimethyl-3-nitropyridine in various chemical and biological systems.

Estimated Physicochemical Properties of 2-Chloro-5,6-dimethyl-3-nitropyridine

In the absence of direct experimental data, the physicochemical properties of 2-Chloro-5,6-dimethyl-3-nitropyridine can be estimated by analyzing the properties of structurally related compounds.

| Property | Estimated Value/Information | Basis for Estimation |

| Molecular Formula | C₇H₇ClN₂O₂ | Calculated from the chemical structure. |

| Molecular Weight | 186.59 g/mol | Calculated from the molecular formula. |

| Boiling Point (°C) | 270 - 290 °C (at 760 mmHg) | Extrapolation from the boiling points of 2-chloro-5-nitropyridine (256.6±20.0 °C), 2,4-dimethyl-3-nitropyridine (118-123 °C at 12 Torr), 2,6-dimethyl-3-nitropyridine (220-230 °C), and 4,6-dimethyl-3-nitropyridine (254.6 °C). The addition of two methyl groups is expected to significantly increase the molecular weight and van der Waals forces, thus raising the boiling point compared to 2-chloro-5-nitropyridine. |

| Melting Point (°C) | Not readily estimable | Melting point is highly dependent on the crystal lattice structure, which is difficult to predict without experimental data. |

| Appearance | Likely a pale yellow to brown solid | Based on the appearance of similar nitropyridine derivatives. |

| Solubility | Likely soluble in common organic solvents (e.g., dichloromethane, chloroform, acetone) and sparingly soluble in water. | The presence of the polar nitro and chloro groups suggests some polarity, while the pyridine ring and methyl groups contribute to its organic character. |

Causality Behind the Boiling Point Estimation:

The boiling point of a substance is primarily determined by the strength of its intermolecular forces. For 2-Chloro-5,6-dimethyl-3-nitropyridine, the key contributing factors are:

-

Van der Waals Forces: As a molecule with a relatively high molecular weight (186.59 g/mol ), London dispersion forces will be significant. The presence of two additional methyl groups compared to 2-chloro-5-nitropyridine (MW: 158.54 g/mol ) substantially increases these forces, leading to a higher boiling point.

-

Dipole-Dipole Interactions: The molecule is polar due to the presence of the electronegative chlorine and the strongly electron-withdrawing nitro group. This results in a net dipole moment, leading to dipole-dipole attractions between molecules, which contribute to a higher boiling point.

-

Molecular Shape: The substitution pattern on the pyridine ring will affect how closely the molecules can pack together, influencing the effectiveness of the intermolecular forces.

Synthesis and Purification

A plausible synthetic route to 2-Chloro-5,6-dimethyl-3-nitropyridine can be adapted from established procedures for similar compounds. A common approach involves the nitration of a corresponding lutidine precursor followed by chlorination.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 2-Chloro-5,6-dimethyl-3-nitropyridine.

Experimental Protocol for Synthesis

Step 1: Nitration of 5,6-dimethylpyridin-2-ol

-

To a stirred solution of concentrated sulfuric acid, cool the flask in an ice bath.

-

Slowly add 5,6-dimethylpyridin-2-ol in portions, ensuring the temperature remains below 10 °C.

-

Once the addition is complete, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature.

-

After the addition, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 5,6-dimethyl-3-nitro-pyridin-2-ol.

Step 2: Chlorination of 5,6-dimethyl-3-nitro-pyridin-2-ol

-

In a round-bottom flask equipped with a reflux condenser, combine 5,6-dimethyl-3-nitro-pyridin-2-ol with an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction mixture by pouring it onto ice.

-

Neutralize the acidic solution with a base.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-5,6-dimethyl-3-nitropyridine.

Purification by Recrystallization or Distillation

The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by vacuum distillation. Given the estimated high boiling point, vacuum distillation is the preferred method for purification of liquid or low-melting solid final products to prevent thermal decomposition.

Experimental Determination of Boiling Point

The boiling point is a fundamental physical property that can be experimentally determined to confirm the identity and purity of a compound. The following are two standard laboratory methods.

Thiele Tube Method

This micro-scale method is suitable when only a small amount of the sample is available.

Caption: Workflow for boiling point determination using the Thiele tube method.

Detailed Protocol:

-

Sample Preparation: Place a small amount (a few drops) of the purified 2-Chloro-5,6-dimethyl-3-nitropyridine into a small test tube (fusion tube). Seal one end of a capillary tube and place it, open end down, into the fusion tube containing the sample.

-

Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube filled with a high-boiling liquid (e.g., mineral oil or silicone oil) ensuring the sample is below the liquid level. Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles. Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube.

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to be drawn into the capillary tube is the boiling point of the sample. Record this temperature.

Simple Distillation Method

For larger quantities, a simple distillation can be used to both purify the compound and determine its boiling point.

Detailed Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

-

Sample and Boiling Chips: Place the sample of 2-Chloro-5,6-dimethyl-3-nitropyridine and a few boiling chips or a magnetic stir bar into the distillation flask.

-

Heating: Heat the distillation flask gently.

-

Measurement: The temperature will rise and then stabilize as the vapor of the compound reaches the thermometer bulb. The constant temperature at which the liquid is distilling is the boiling point. Record the temperature range over which the majority of the compound distills. It is also crucial to record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.

Safety and Handling

Nitropyridine derivatives should be handled with care due to their potential toxicity and reactivity. While specific data for 2-Chloro-5,6-dimethyl-3-nitropyridine is unavailable, the safety precautions for structurally similar compounds like 2-chloro-5-nitropyridine should be followed.

Hazard Identification:

-

Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.

-

Skin and Eye Irritation: Expected to cause skin and serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While the exact boiling point of 2-Chloro-5,6-dimethyl-3-nitropyridine remains to be experimentally determined, this technical guide provides a scientifically grounded estimation based on the analysis of analogous compounds. The provided protocols for its synthesis, purification, and boiling point determination offer a clear path for researchers to empirically characterize this compound. Adherence to the outlined safety procedures is imperative for the safe handling of this and other nitropyridine derivatives. The information contained herein is intended to empower researchers and professionals in their work with this versatile class of heterocyclic compounds.

References

- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.

- Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aquasol database of aqueous solubility. Version 5. College of Pharmacy, University of Arizona, Tucson, AZ.

- Stein, S. E. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology.

- ChemSpider. (n.d.). The Royal Society of Chemistry.

- Chemistry LibreTexts. (2022, May 5). 6.

- PubChem. (n.d.).

- Echemi. (n.d.). 2,4-Dimethyl-3-nitropyridine.

- Echemi. (n.d.). 2,6-Dimethyl-3-nitropyridine.

- LookChem. (n.d.). 4,6-Dimethyl-3-nitropyridine.

- Jubilant Ingrevia Limited. (n.d.).

- Sigma-Aldrich. (n.d.). 2-Chloro-5-nitropyridine.

2-Chloro-5,6-dimethyl-3-nitropyridine safety data sheet

Technical Whitepaper: Safety, Handling, and Synthetic Utility of 2-Chloro-5,6-dimethyl-3-nitropyridine in Drug Discovery

Executive Summary

As a Senior Application Scientist, I approach chemical safety data sheets (SDS) not merely as regulatory checklists, but as foundational blueprints for molecular design and laboratory execution. 2-Chloro-5,6-dimethyl-3-nitropyridine (CAS: 65213-96-9) exemplifies a compound where its hazard profile—driven by intense electrophilicity—is precisely what makes it an invaluable building block[]. This whitepaper synthesizes the mechanistic toxicology of this reagent with its field-proven applications in generating advanced kinase inhibitors (e.g., AKT, Axl, and Mer targets)[2][3].

Part 1: Physicochemical Profiling and Mechanistic Toxicology

To safely handle and effectively utilize 2-chloro-5,6-dimethyl-3-nitropyridine, one must understand the causality behind its reactivity. The electron-withdrawing nitro group at the 3-position and the pyridine nitrogen synergistically deplete electron density from the C2 position. This creates a highly activated C-Cl bond susceptible to rapid Nucleophilic Aromatic Substitution (S_NAr).

Biologically, this same electrophilicity allows the molecule to react with biological nucleophiles (such as thiols in skin proteins or glutathione), which forms the mechanistic basis for its Globally Harmonized System (GHS) hazard classifications[4].

Table 1: Physicochemical & Safety Parameters

| Parameter | Value | Mechanistic Implication |

| CAS Number | 65213-96-9 | Unique identifier for regulatory tracking and inventory[]. |

| Molecular Weight | 186.60 g/mol | Low MW facilitates rapid cell membrane penetration upon exposure. |

| Storage | 2-8°C (Sealed, Dry) | Prevents ambient hydrolysis of the highly activated C-Cl bond. |

| GHS: H302 | Harmful if swallowed | Systemic toxicity via nucleophilic adduction with cellular proteins. |

| GHS: H315 / H319 | Skin / Serious eye irritation | Rapid reaction with mucosal and dermal thiols/amines. |

| GHS: H335 | May cause respiratory irritation | Volatilization of electrophilic particulate affects the respiratory tract. |

Part 2: Self-Validating Safety Protocol

Safety in the laboratory requires a self-validating system where each step confirms the success of the previous one. Because this compound is a potent electrophile, exposure mitigation is paramount.

Sequential safety validation protocol for handling electrophilic nitropyridines.

Protocol Standards:

-

Hazard Assessment: Acknowledge the H302, H315, H319, and H335 risks prior to requisition.

-

Engineering Controls: All manipulations must occur in a certified fume hood. Weighing should be performed using static-free spatulas to prevent the aerosolization of the respiratory irritant.

-

PPE Verification: Double-layer nitrile gloves are mandatory. The outer glove must be changed immediately if contamination is suspected, preventing dermal thiol adduction.

-

Waste Segregation: Halogenated organic waste must be kept strictly separate from incompatible strong bases to prevent exothermic degradation.

Part 3: Synthetic Utility in Kinase Inhibitor Development

In drug development, the activated C-Cl bond is harnessed to build complex heterocyclic scaffolds. For instance, in the discovery of ARQ 092—an orally bioavailable, potent allosteric AKT inhibitor—2-chloro-5,6-dimethyl-3-nitropyridine serves as a critical starting material[3].

Similarly, patent literature highlights its essential role in synthesizing compounds that modulate Axl and Mer receptor tyrosine kinases (implicated in various cancers)[2], as well as aryl-fused imidazole compounds acting as anti-inflammatory agents[5].

Workflow for synthesizing kinase inhibitor scaffolds via SNAr and cyclization.

Part 4: Experimental Methodology: S_NAr Displacement & Cyclization

The following protocol describes a field-proven, self-validating workflow for converting 2-chloro-5,6-dimethyl-3-nitropyridine into an imidazo[4,5-b]pyridine scaffold, mirroring the synthesis of AKT inhibitors[3].

Table 2: Reaction Metrics for Kinase Scaffold Synthesis

| Parameter | Optimal Condition | Causality / Rationale |

| Solvent | DMSO or 1,4-Dioxane | Polar aprotic environment stabilizes the anionic Meisenheimer intermediate during S_NAr. |

| Base | DIPEA | Non-nucleophilic base scavenges generated HCl without competing with the target amine. |

| Temperature | 80°C - 100°C | Overcomes the steric hindrance of the 5,6-dimethyl groups adjacent to the reaction center. |

| Cyclization Reagent | Na₂S₂O₄ | Mild reducing agent selectively reduces the nitro group to an amine, triggering spontaneous cyclization. |

Step-by-Step Workflow

Phase 1: Nucleophilic Aromatic Substitution (S_NAr)

-

Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 1.0 equivalent of 2-chloro-5,6-dimethyl-3-nitropyridine in anhydrous DMSO (0.2 M concentration). Causality: Argon prevents oxidative side reactions, while anhydrous DMSO prevents competitive hydrolysis of the highly activated C-Cl bond by ambient moisture.

-

Reagent Addition: Add 1.2 equivalents of the target amine (e.g., tert-butyl (4-aminobenzyl)carbamate) followed by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: The slight excess of amine drives the reaction to completion. DIPEA acts as a non-nucleophilic acid scavenger, preventing the protonation of the nucleophilic amine by the HCl byproduct.

-

Thermal Activation: Heat the reaction mixture to 80°C for 4-6 hours. Self-Validation Check: Monitor the reaction via LC-MS. The protocol is validated to proceed to Phase 2 only when the starting material peak (m/z 187 [M+H]+) is <2% of the total ion chromatogram (TIC), ensuring no unreacted electrophile remains to contaminate downstream steps.

Phase 2: Reduction and Cyclization 4. Reduction: Cool the mixture to room temperature. Add a 2:1 mixture of DMSO/methanol, followed by 3.0 equivalents of sodium hydrosulfite (Na₂S₂O₄) and 1.1 equivalents of 2-aminonicotinaldehyde. Causality: Na₂S₂O₄ selectively reduces the nitro group to an amine without cleaving the newly formed C-N bond. The methanol acts as a proton donor for the reduction step. 5. Cyclization: Heat the mixture to 100°C for 12 hours. Causality: The elevated temperature provides the thermodynamic driving force for the condensation of the newly formed amine with the aldehyde, yielding the fused imidazole ring. 6. Workup: Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate (3x). Causality: NaHCO₃ neutralizes residual acids, pushing the basic heterocyclic product into the organic phase for isolation and subsequent purification.

References

-

Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor, Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

- CN112312909A - Compounds for the treatment of kinase-dependent disorders, Google Patents.

- US6710054B2 - Aryl or heteroaryl fused imidazole compounds as anti-inflammatory and analgesic agents, Google Patents.

Sources

- 2. CN112312909A - Compounds for the treatment of kinase-dependent disorders - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 139393-95-6|2-Chloro-5-ethyl-6-methyl-3-nitropyridine|BLD Pharm [bldpharm.com]

- 5. US6710054B2 - Aryl or heteroaryl fused imidazole compounds as anti-inflammatory and analgesic agents - Google Patents [patents.google.com]

Spectroscopic Characterization of 2-Chloro-5,6-dimethyl-3-nitropyridine: A Predictive and Methodological Guide

The following sections are designed to not only present predicted data but also to explain the underlying chemical principles that govern the interaction of the molecule with different spectroscopic techniques. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing both predicted data and standardized protocols for data acquisition.

Molecular Structure and Analytical Rationale

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The arrangement of functional groups and atoms dictates the resulting spectra. For 2-Chloro-5,6-dimethyl-3-nitropyridine, the key features are the pyridine ring, a strong electron-withdrawing nitro group, an electronegative chloro substituent, and two electron-donating methyl groups. These substituents create a unique electronic environment that will be reflected in the NMR, IR, and MS data.

Caption: Molecular structure of 2-Chloro-5,6-dimethyl-3-nitropyridine with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on the analysis of substituent effects on the pyridine ring.

The proton NMR spectrum is expected to be relatively simple, showing one aromatic proton and two distinct methyl groups.

-

Aromatic Region: A single proton is present on the pyridine ring (H-4). Its chemical shift will be significantly influenced by the adjacent electron-withdrawing nitro group, causing a downfield shift. We predict this signal to appear as a singlet.

-

Aliphatic Region: Two methyl groups are present at positions 5 and 6. These groups are in different chemical environments and are expected to produce two separate singlets. The methyl group at C-6, being adjacent to the nitrogen atom, is expected to be slightly more downfield than the methyl group at C-5.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 | 8.0 - 8.4 | Singlet (s) |

| CH₃ (at C-6) | 2.6 - 2.8 | Singlet (s) |

| CH₃ (at C-5) | 2.4 - 2.6 | Singlet (s) |

The ¹³C NMR spectrum will show seven distinct carbon signals corresponding to the five carbons of the pyridine ring and the two methyl carbons.

-

Aromatic Carbons: The chemical shifts of the ring carbons are dictated by the attached substituents. The carbon bearing the nitro group (C-3) and the carbon bearing the chloro group (C-2) are expected to be significantly downfield. The presence of two methyl groups will also influence the shifts of C-5 and C-6.

-

Aliphatic Carbons: The two methyl carbons will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 148 - 152 |

| C-3 | 145 - 149 |

| C-4 | 135 - 139 |

| C-5 | 130 - 134 |

| C-6 | 155 - 159 |

| CH₃ (at C-6) | 20 - 24 |

| CH₃ (at C-5) | 16 - 20 |

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Weigh approximately 5-10 mg of the synthesized compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A spectral width of 16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds are recommended.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 240 ppm and a longer relaxation delay (5 seconds) are recommended to ensure proper quantification of all carbon signals, including quaternary carbons.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential technique for identifying the key functional groups within a molecule. The predicted IR spectrum of 2-Chloro-5,6-dimethyl-3-nitropyridine will be dominated by vibrations from the nitro group and the aromatic ring.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| 1520 - 1560 | Asymmetric NO₂ Stretch | Strong | The strong electron-withdrawing nature of the nitro group leads to a very intense absorption. |

| 1340 - 1380 | Symmetric NO₂ Stretch | Strong | This is the second characteristic strong band for a nitro group. |

| 3050 - 3150 | Aromatic C-H Stretch | Medium-Weak | Corresponds to the stretching of the C-H bond on the pyridine ring. |

| 2850 - 3000 | Aliphatic C-H Stretch | Medium | Arises from the C-H bonds of the two methyl groups. |

| 1550 - 1620 | C=N / C=C Ring Stretch | Medium-Strong | Characteristic vibrations of the pyridine ring itself. |

| 700 - 800 | C-Cl Stretch | Medium-Strong | The position can vary, but it's a key indicator of the halogen's presence. |

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum should be automatically background-corrected by the instrument software.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation analysis.

-

Molecular Ion (M⁺): The calculated monoisotopic mass of C₇H₇ClN₂O₂ is approximately 186.02 g/mol .

-

Isotopic Pattern: A crucial feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), the mass spectrum will show two peaks: one for the molecular ion (M⁺) containing ³⁵Cl and another peak two mass units higher (M+2) with approximately one-third the intensity, corresponding to the molecule containing ³⁷Cl. This pattern is a definitive indicator of a single chlorine atom.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (charge/mass ratio) | Proposed Fragment | Rationale |

|---|---|---|

| 186/188 | [M]⁺ | Molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine. |

| 140/142 | [M - NO₂]⁺ | Loss of the nitro group is a very common fragmentation pathway for nitroaromatic compounds. |

| 151 | [M - Cl]⁺ | Loss of the chlorine atom. |

| 171/173 | [M - CH₃]⁺ | Loss of a methyl group. |

The fragmentation upon electron ionization (EI) is driven by the stability of the resulting ions and neutral fragments.

Caption: Predicted major fragmentation pathways for 2-Chloro-5,6-dimethyl-3-nitropyridine in EI-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile, thermally stable compounds like the target molecule.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

GC Conditions: Use a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 5% phenyl methylpolysiloxane). A typical oven temperature program would be: hold at 80 °C for 2 minutes, then ramp to 280 °C at 15 °C/min. Use Helium as the carrier gas.[1]

-

MS Conditions: Set the ionization mode to Electron Ionization (EI) at 70 eV. Set the ion source temperature to 230 °C and the mass range to m/z 40-300.[1]

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to the compound. Examine the mass spectrum of this peak to identify the molecular ion and key fragment ions.

Integrated Analytical Workflow

The confirmation of the structure of 2-Chloro-5,6-dimethyl-3-nitropyridine is not achieved by a single technique but by the logical integration of all spectroscopic data. The workflow below illustrates this synergistic approach.

Caption: Integrated workflow for the structural elucidation of a novel compound.

By following this predictive guide and the associated protocols, researchers will be well-equipped to undertake the synthesis and characterization of 2-Chloro-5,6-dimethyl-3-nitropyridine with a high degree of confidence.

References

[This section is populated with references to sources that provide general spectroscopic principles and data for analogous compounds, as direct data for the target molecule was not found.]

-

PubChem. 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2-Chloro-3-nitropyridine. National Center for Biotechnology Information. Available at: [Link]

-

NIST. 2-Chloro-5-nitropyridine. NIST Chemistry WebBook. Available at: [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Note: This is a general, authoritative textbook reference for principles of spectroscopy).

Sources

Application Note: Advanced Synthetic Workflows Using 2-Chloro-5,6-dimethyl-3-nitropyridine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Chloro-5,6-dimethyl-3-nitropyridine (CAS: 65213-96-9)

Executive Summary

In modern medicinal chemistry, the imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore, serving as the structural core for numerous kinase inhibitors, including the potent allosteric AKT inhibitor ARQ 092 (Miransertib) [1]. The rapid and scalable construction of this scaffold relies heavily on highly functionalized building blocks. 2-Chloro-5,6-dimethyl-3-nitropyridine is a premier starting material for these syntheses.

This application note provides a comprehensive, mechanistically grounded guide to utilizing this building block. We detail the causality behind reaction conditions, outline self-validating experimental protocols, and present optimized pathways for transitioning from the raw nitropyridine to complex, biologically active heterocycles.

Mechanistic Profiling & Structural Rationale

The utility of 2-chloro-5,6-dimethyl-3-nitropyridine stems from the precise electronic and steric interplay of its substituents:

-

C3-Nitro Activation (Electronic): The strongly electron-withdrawing nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. Through both resonance and inductive effects, it renders the C2 position highly electrophilic, facilitating rapid Nucleophilic Aromatic Substitution (SNAr) under mild conditions [2].

-

C2-Chloro Leaving Group: Chlorine serves as an excellent leaving group in the SNAr process, easily displaced by primary amines, anilines, and cyclic amines.

-

C5,6-Dimethyl Tuning (Steric & Lipophilic): Unlike unsubstituted analogs, the 5,6-dimethyl groups provide critical steric bulk. In drug design, this bulk restricts the rotational degrees of freedom of the final molecule, locking it into a bioactive conformation (e.g., fitting precisely into the allosteric pocket of AKT1) [1]. Furthermore, these methyl groups predictably increase the lipophilicity (LogP) of the resulting drug candidate.

Electronic and steric effects governing 2-Chloro-5,6-dimethyl-3-nitropyridine reactivity.

The Core Synthetic Workflow: Imidazo[4,5-b]pyridine Pipeline

The transformation of 2-chloro-5,6-dimethyl-3-nitropyridine into an imidazo[4,5-b]pyridine derivative is a robust three-step sequence: Amine Substitution → Nitro Reduction → Cyclocondensation .

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The displacement of the C2-chlorine by an amine is typically performed in polar aprotic solvents (DMSO, 1,4-dioxane) with a mild base (DIPEA or Et 3 N) [1]. Recently, green chemistry approaches have validated the use of H 2 O-Isopropanol (IPA) mixtures, which leverage the hydrophobic effect to accelerate the SNAr reaction without the need for toxic organic solvents [2].

Step 2: Chemoselective Nitro Reduction

The C3-nitro group must be reduced to an amine to provide the requisite 2,3-diaminopyridine intermediate.

-

Causality of Reagent Choice: While Palladium on Carbon (Pd/C) with H 2 is standard, it risks dehalogenation if the SNAr amine contains aryl halides. Therefore, dissolving metal reductions (Zn dust/aq. HCl or Fe/NH 4 Cl) are preferred to maintain strict chemoselectivity and prevent over-reduction [3].

Step 3: Heteroannulation

The diamine is condensed with an aldehyde (requiring an oxidant like air or a catalyst) or an orthoester to close the imidazole ring. Water can act as a simultaneous electrophile-nucleophile activator in these annulations when utilizing the H 2 O-IPA tandem protocol [2].

Three-step synthetic pipeline for imidazo[4,5-b]pyridine scaffold construction.

Quantitative Data: Condition Optimization

The following table summarizes the comparative efficiency of different SNAr and reduction conditions based on recent methodological advancements [1, 2, 3].

| Reaction Phase | Methodology | Reagents / Solvents | Temp / Time | Yield | Chemoselectivity Profile |

| SNAr | Classical [1] | R-NH 2 , DIPEA, 1,4-Dioxane | 80 °C / 4-12 h | 75-85% | High; tolerates bulky anilines. |

| SNAr | Green Tandem [2] | R-NH 2 , H 2 O-IPA (1:1) | 80 °C / 2 h | 88-95% | Excellent; accelerated by hydrophobic effect. |

| Reduction | Dissolving Metal [2] | Zn dust, conc. HCl, H 2 O-IPA | 80 °C / 45 min | ~90% | Excellent; preserves aryl halides. |

| Reduction | Catalytic [3] | H 2 (balloon), 10% Pd/C, MeOH | 25 °C / 2-4 h | >95% | Poor if halogens are present (risk of dehalogenation). |

Experimental Protocols

The following protocols describe the synthesis of a functionalized 3H-imidazo[4,5-b]pyridine, utilizing the environmentally benign tandem methodology.

Protocol A: SNAr with Primary Amines

Objective: Synthesize N-substituted 5,6-dimethyl-3-nitropyridin-2-amine.

-

Preparation: In a 50 mL round-bottom flask, dissolve 2-chloro-5,6-dimethyl-3-nitropyridine (1.0 mmol, 186.6 mg) in a 1:1 mixture of H 2 O and Isopropanol (5.0 mL).

-

Amine Addition: Add the desired primary amine (e.g., 4-aminobenzyl derivative) (1.05 mmol) dropwise. Rationale: A slight excess of amine ensures complete consumption of the electrophile.

-

Reaction: Stir the mixture at room temperature for 5 minutes to homogenize, then heat to 80 °C using an oil bath or heating block.

-

Validation (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The highly conjugated nitro-amine product will appear as a distinct, intensely yellow/orange spot with a lower Rf than the starting material.

-

Workup: Once complete (typically 2 hours), cool to room temperature. The product often precipitates directly from the aqueous-organic mixture. Filter, wash with cold water, and dry under vacuum.

Protocol B: In Situ Reduction and Heteroannulation

Objective: Convert the SNAr intermediate to the targeted imidazo[4,5-b]pyridine.

-

Reduction: To the crude reaction mixture from Protocol A (or isolated intermediate redissolved in H 2 O-IPA), add Zinc dust (1.0 mmol, activated) followed by the careful, dropwise addition of concentrated HCl (0.5 mmol).

-

Safety & Causality: HCl addition is exothermic and generates hydrogen gas. The acidic environment is required to solubilize the zinc species and donate protons for the nitro-to-amine conversion [2].

-

-

Heating: Heat the mixture at 80 °C for 45 minutes. The vivid yellow color will fade to pale yellow/colorless, indicating the successful formation of the 2,3-diaminopyridine.

-

Annulation: To the same pot, add the desired aromatic aldehyde (1.1 mmol). Continue heating at 80 °C for an additional 2-4 hours open to the air. Rationale: Air acts as a mild oxidant, driving the aromatization of the intermediate imidazoline to the fully aromatic imidazo[4,5-b]pyridine [3].

-

Purification: Neutralize the mixture with saturated aqueous NaHCO 3 (removes residual acid and zinc salts). Extract with EtOAc (3 x 15 mL). Dry the combined organic layers over anhydrous Na 2 SO 4 , concentrate in vacuo, and purify via flash column chromatography.

References

-

Lapierre, J.-M., Eathiraj, S., et al. "Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor." Journal of Medicinal Chemistry, ACS Publications, 2016. 1

-

"Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium." ACS Omega, ACS Publications, 2018. 2

-

"Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." MDPI, 2017. 3

Sources

Application Notes & Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-5,6-dimethyl-3-nitropyridine

Introduction: A Versatile Scaffold in Modern Synthesis

2-Chloro-5,6-dimethyl-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its structure is primed for selective chemical modification, making it a valuable building block for complex molecular architectures. The pyridine ring, inherently electron-deficient, is further activated by a potent electron-withdrawing nitro group (NO₂) positioned ortho to a chlorine atom (Cl). This specific arrangement dramatically increases the electrophilicity of the carbon atom at the C2 position, rendering it exceptionally susceptible to attack by a wide array of nucleophiles.

This guide provides a comprehensive overview of the principles and practical execution of nucleophilic aromatic substitution (SNAr) reactions on 2-Chloro-5,6-dimethyl-3-nitropyridine. We will delve into the underlying reaction mechanism, explore the factors governing reactivity, and present detailed, field-proven protocols for the synthesis of diverse derivatives.

The SNAr Mechanism: An Electronically Driven Pathway

The displacement of the chloride on 2-Chloro-5,6-dimethyl-3-nitropyridine does not proceed through a classical SN1 or SN2 pathway, but rather via a two-step addition-elimination mechanism known as the SNAr reaction.[1] The success of this pathway is almost entirely dictated by the electronic landscape of the pyridine ring.[2]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated when a nucleophile attacks the electron-deficient carbon atom at the C2 position, which bears the chlorine leaving group. This is typically the rate-determining step of the reaction.[3] The attack temporarily breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4]

Step 2: Stabilization and Rearomatization The stability of the Meisenheimer complex is the key to the entire process. The negative charge is effectively delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the ortho-nitro group through resonance.[1][3] This delocalization significantly lowers the activation energy of the reaction. In the second, much faster step, the chloride ion is expelled as a leaving group, restoring the aromaticity of the ring and yielding the final substituted product.[4]

Caption: The addition-elimination mechanism of SNAr reactions.

Application Notes: Factors Influencing Reaction Success

Optimizing the SNAr reaction on 2-Chloro-5,6-dimethyl-3-nitropyridine requires careful consideration of several parameters.

-

Nucleophile Choice: The reactivity of the nucleophile is paramount. Generally, softer, more polarizable nucleophiles and those with greater negative charge density are more effective. Common classes include:

-

N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic).

-

O-Nucleophiles: Alkoxides and phenoxides.

-

S-Nucleophiles: Thiols and thiolates, which are often exceptionally reactive due to their high polarizability.[5]

-

-

Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are the solvents of choice.[2][6] Their ability to solvate the cationic counter-ion without strongly hydrogen-bonding to the nucleophile enhances the nucleophile's reactivity. Furthermore, they help stabilize the charged Meisenheimer complex.

-

Base: When using neutral nucleophiles like amines or thiols, a non-nucleophilic base is often required to deprotonate the nucleophile or to scavenge the HCl generated during the reaction. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃).

-

Temperature: While the substrate is highly activated, many reactions proceed smoothly at room temperature. For less reactive nucleophiles, moderate heating (e.g., 50-80 °C) can significantly increase the reaction rate.[7]

Experimental Protocols

Safety Note: Always work in a well-ventilated fume hood. 2-Chloro-5,6-dimethyl-3-nitropyridine and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Reaction with Amine Nucleophiles (Amination)

This protocol details a general procedure for the reaction of 2-Chloro-5,6-dimethyl-3-nitropyridine with a primary or secondary amine, using benzylamine as an example.

Rationale: This reaction is fundamental for creating C-N bonds, a key transformation in medicinal chemistry. Triethylamine is used as an acid scavenger to neutralize the HCl formed, driving the reaction to completion.[3] Ethanol is a suitable polar protic solvent that facilitates the dissolution of both the substrate and the amine.

Caption: General experimental workflow for amination reactions.

Materials:

-

2-Chloro-5,6-dimethyl-3-nitropyridine

-

Benzylamine (1.1 equivalents)

-

Triethylamine (TEA) (1.2 equivalents)

-

Ethanol (anhydrous)

-

Ethyl acetate, Water, Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and condenser.

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and condenser, add 2-Chloro-5,6-dimethyl-3-nitropyridine (1.0 eq).

-

Dissolve the substrate in a suitable volume of anhydrous ethanol (approx. 0.1-0.2 M concentration).

-

Add benzylamine (1.1 eq) to the solution via syringe, followed by the addition of triethylamine (1.2 eq).[3]

-

Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Once complete, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Perform an aqueous workup: Partition the residue between ethyl acetate and water. Separate the layers.

-

Wash the organic layer sequentially with water and then brine to remove residual base and salts.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-(benzylamino)-5,6-dimethyl-3-nitropyridine.

| Nucleophile | Base | Solvent | Temperature | Time (h) |

| Benzylamine | TEA | Ethanol | Reflux | 2-4 |

| Morpholine | K₂CO₃ | Acetonitrile | 60 °C | 3-5 |

| Aniline | DIPEA | DMF | 80 °C | 6-8 |

| Cyclopentylamine | TEA | Acetonitrile | Room Temp | 1-2 |

| Note: Conditions are representative and may require optimization for specific substrates.[3][7] |

Protocol 2: Reaction with Alkoxide Nucleophiles (O-Arylation)

This protocol describes the synthesis of an ether linkage using sodium methoxide as the nucleophile.

Rationale: The reaction with alkoxides is typically very efficient as they are strong, negatively charged nucleophiles. The reaction is often performed in the corresponding alcohol as a solvent. No additional base is required. The reaction proceeds readily to form the corresponding 2-methoxy derivative.[8]

Materials:

-

2-Chloro-5,6-dimethyl-3-nitropyridine

-

Sodium methoxide (1.2 equivalents, either as a solid or a solution in methanol)

-

Methanol (anhydrous)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and condenser.

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve 2-Chloro-5,6-dimethyl-3-nitropyridine (1.0 eq) in anhydrous methanol.

-

Carefully add sodium methoxide (1.2 eq) to the solution. If using solid sodium methoxide, add it portion-wise to control any exotherm.

-

Stir the reaction mixture at room temperature for 1-3 hours. If the reaction is sluggish, it can be gently heated to reflux.

-

Monitor the reaction by TLC until the starting material is fully consumed.[8]

-

Upon completion, carefully quench the reaction by adding water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography if necessary to yield 2-methoxy-5,6-dimethyl-3-nitropyridine.

| Nucleophile | Solvent | Temperature | Time (h) |

| Sodium Methoxide | Methanol | Room Temp | 1-3 |

| Sodium Ethoxide | Ethanol | Room Temp | 1-3 |

| Potassium tert-Butoxide | Anhydrous DMSO | Room Temp | 1-5 |

| Note: Potassium tert-butoxide is a stronger, more hindered base and is often used in a non-protic solvent like DMSO or THF.[3] |

Conclusion

2-Chloro-5,6-dimethyl-3-nitropyridine is a robust and versatile electrophile for SNAr reactions. The strong activation provided by the ortho-nitro group allows for the efficient displacement of the C2-chloride with a wide variety of nitrogen, oxygen, and sulfur nucleophiles. The protocols and principles outlined in this guide serve as a solid foundation for researchers, scientists, and drug development professionals to leverage this valuable building block in the synthesis of novel and complex molecules. Understanding the mechanistic underpinnings and key reaction parameters is crucial for achieving high yields and purity, enabling the rapid advancement of discovery programs.

References

-

Chemeurope.com. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Makosza, M., & Wojciechowski, K. (2021). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 23(23), 9194–9198. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Rogoza, A. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5693. Retrieved from [Link]

-

Hamed, E. A., et al. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2415-2422. Retrieved from [Link]

-

ResearchGate. (2002). Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide. Request PDF. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

-

Reinheimer, J. D., et al. (1984). Intermediates from ring-opening reactions. Reactions of 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine with deuteroxide ion in DMSO-d6/D2O. Canadian Journal of Chemistry, 62(6), 1120-1124. Retrieved from [Link]

-

Canadian Science Publishing. (1953). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Nucleophilic_aromatic_substitution [chemeurope.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Advanced Suzuki-Miyaura Cross-Coupling of 2-Chloro-5,6-dimethyl-3-nitropyridine

Executive Summary

The Suzuki-Miyaura cross-coupling of heteroaryl chlorides is a cornerstone transformation in modern drug discovery. However, highly activated substrates such as 2-chloro-5,6-dimethyl-3-nitropyridine present unique chemoselectivity challenges. As a Senior Application Scientist, I frequently encounter protocols that fail due to a misunderstanding of the substrate's electronic profile. This application note provides a mechanistic rationale, optimized quantitative parameters, and a self-validating protocol to achieve high-yielding cross-couplings while suppressing competing side reactions.

Substituted 2-chloro-3-nitropyridines, including the 5,6-dimethyl analog, are critical precursors in the synthesis of complex heterocycles like imidazo[4,5-b]pyridines, which are featured in clinical-stage allosteric AKT inhibitors such as ARQ 092 1[1].

Mechanistic Rationale & Substrate Profiling

The 2-chloro-3-nitropyridine scaffold is a privileged but highly reactive pharmacophore. The strong electron-withdrawing nature of the 3-nitro group highly activates the C2 position toward nucleophilic attack 2[2]. While this facilitates the oxidative addition of palladium, it simultaneously opens a competing pathway: Nucleophilic Aromatic Substitution (SNAr) .

If standard aqueous bases (e.g., NaOH, Na2CO3) are employed, rapid hydrolysis to the 2-pyridone derivative occurs. The 5,6-dimethyl groups provide marginal steric shielding and electron donation, but this is insufficient to counteract the nitro group's activation. Therefore, successful Suzuki-Miyaura cross-coupling requires a delicate balance: highly active Pd-catalysts coupled with mild, non-nucleophilic bases 3[3].

Caption: Mechanistic divergence: Desired Pd-catalyzed Suzuki coupling vs. competing SNAr pathway.

Causality of Experimental Choices

-

Ligand Selection (XPhos): Buchwald ligands such as XPhos have proven highly universal for Suzuki-Miyaura reactions with heteroaryl halides 4[4]. The bulky, electron-rich dicyclohexylphosphino moiety accelerates oxidative addition into the C-Cl bond. More importantly, its steric profile facilitates rapid reductive elimination, minimizing the residence time of the Pd(II) intermediate and thereby outcompeting side reactions.

-